2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide” is a complex organic molecule. It has a molecular formula of C30H29FN4O2 . The structure includes a pyrido[3,4-d]pyrimidin-3-yl group, a benzyl group, a 4-fluorophenyl group, and a cyclohexylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups. It includes a pyrido[3,4-d]pyrimidin-3-yl group, a benzyl group, a 4-fluorophenyl group, and a cyclohexylacetamide group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a molar refractivity of 143.3±0.5 cm3, and a molar volume of 399.0±7.0 cm3 . It has 6 H-bond acceptors, 1 H-bond donor, and 6 freely rotating bonds . Its ACD/LogP is 5.30, indicating it is somewhat hydrophobic .Scientific Research Applications
Pharmacological Effects and Applications
CERC-301 Pharmacodynamics and Pharmacokinetics : CERC-301, an NMDA receptor antagonist, has been characterized for its binding affinity and safety profile. It demonstrates efficacy in preclinical models with potential applications in treating major depressive disorder. The study provided a detailed pharmacokinetic profile, supporting its clinical development for therapeutic use (Garner et al., 2015).
Metabolism and Disposition of SB-649868 : SB-649868, an orexin receptor antagonist, was studied for its metabolism and excretion in humans. The research highlighted its potential for treating insomnia through detailed pharmacokinetic analysis, indicating the primary metabolic pathways and the role of specific enzymes in its biotransformation (Renzulli et al., 2011).
Clinical Study on Cefazedone Tolerance : Cefazedone underwent a clinical study to evaluate its tolerance in patients. The findings contribute to understanding its safety profile when administered intravenously, with observations on its effects on blood counts and renal function, highlighting its potential clinical applications (Züllich & Sack, 1979).
Metabolic Pathways and Pharmacokinetics
INCB018424 Pharmacokinetics : The metabolism, excretion, and pharmacokinetics of INCB018424, a JAK1/2 inhibitor, were explored in humans. This study is crucial for understanding the drug's pharmacokinetic behavior, offering insights into its therapeutic potential and dosage optimization for treating myelofibrosis (Shilling et al., 2010).
Exposure to Heterocyclic Amines : A study on the exposure to mutagenic heterocyclic amines from cooked foods provides insight into the metabolic activation and potential carcinogenic risk associated with dietary intake. This research is relevant for understanding the environmental and dietary factors influencing drug metabolism and potential interactions (Wakabayashi et al., 1993).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in binding to multiple receptors, which can lead to a variety of biological activities
Biochemical Pathways
The affected pathways would depend on the specific targets of “2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide”. These could potentially involve a variety of cellular processes, given the broad range of activities associated with similar compounds .
Pharmacokinetics
Similar compounds often have good bioavailability due to their ability to bind to multiple receptors .
Properties
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4O2/c29-22-13-11-21(12-14-22)27-31-25-18-32(17-20-7-3-1-4-8-20)16-15-24(25)28(35)33(27)19-26(34)30-23-9-5-2-6-10-23/h1,3-4,7-8,11-14,23H,2,5-6,9-10,15-19H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGRNQUURWXWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.